An In-depth Technical Guide to 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its core molecular attributes, plausible synthetic pathways, detailed characterization methodologies, and its emerging role as a scaffold for potent kinase inhibitors in oncology. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold and its bioisosteres, such as the tetrahydropyrazolo[1,5-a]pyrazines, are privileged structures in medicinal chemistry.[1] Their rigid, bicyclic nature provides a three-dimensional framework that can be strategically decorated with functional groups to achieve high-affinity and selective interactions with biological targets.[2] Notably, this scaffold is a cornerstone in the design of numerous kinase inhibitors, with several approved drugs and clinical candidates for the treatment of cancer featuring this core structure.[3] The introduction of a methyl group at the 2-position of the tetrahydropyrazolo[1,5-a]pyrazine core can significantly influence its physicochemical properties and biological activity, making 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine a compound of considerable interest.
Molecular Profile and Physicochemical Properties
A thorough understanding of the fundamental properties of a molecule is the bedrock of its application in drug development.
Molecular Structure and Weight
The chemical structure of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is characterized by a fused pyrazole and a partially saturated pyrazine ring, with a methyl substituent at the 2-position of the pyrazole ring.
Molecular Formula: C₇H₁₁N₃
Molecular Weight: 137.186 g/mol
Key Physicochemical Data
The following table summarizes the key physicochemical properties of the parent compound, 4,5,6,7-Tetrahydropyrazolo(1,5-a)pyrazine, which provide a reasonable estimation for the 2-methyl derivative.
| Property | Value | Source |
| Molecular Weight | 123.16 g/mol | [2] |
| XLogP3-AA | -0.7 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 0 | [2] |
| Exact Mass | 123.079647300 Da | [2] |
| Monoisotopic Mass | 123.079647300 Da | [2] |
| Topological Polar Surface Area | 29.9 Ų | [2] |
| Heavy Atom Count | 9 | [2] |
Synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Proposed Synthetic Pathway
The proposed synthesis involves a cyclocondensation reaction, a common and versatile method for constructing the pyrazolo[1,5-a]pyrimidine core, followed by reduction of the pyrimidine ring.[4]
Caption: Proposed synthetic pathway for 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
Detailed Experimental Protocol
This protocol is a representative procedure based on the synthesis of similar compounds and should be optimized for the specific target molecule.
Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-dione
-
To a stirred solution of 5-amino-3-methylpyrazole (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile) under an inert atmosphere (N₂ or Ar), add malonyl dichloride (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-methylpyrazolo[1,5-a]pyrimidine-5,7-dione.
Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
-
A mixture of 2-methylpyrazolo[1,5-a]pyrimidine-5,7-dione (1.0 eq) and phosphorus oxychloride (POCl₃, 5-10 eq) is heated at reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a solid base (e.g., sodium bicarbonate or potassium carbonate) to pH 7-8.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine.
Step 3: Synthesis of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
-
To a solution of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to hydrogenation (H₂ gas, balloon or Parr apparatus) at room temperature and atmospheric or elevated pressure.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine.
Structural Elucidation and Characterization
The unambiguous identification and purity assessment of the synthesized 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine are critical. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the methyl group, the protons on the pyrazole and the tetrahydropyrazine rings. The chemical shifts and coupling patterns will be indicative of their chemical environment.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their hybridization state. The chemical shifts of the carbons in the heterocyclic rings and the methyl group will be characteristic.
Predicted ¹H and ¹³C NMR Spectral Data: Based on the analysis of related pyrazine and pyrazole derivatives, the following are predicted chemical shifts.[5][6]
| ¹H NMR (Predicted in CDCl₃) | ¹³C NMR (Predicted in CDCl₃) |
| Proton | δ (ppm) |
| 2-CH₃ | ~2.3 |
| H-3 | ~6.0 |
| H-4 (CH₂) | ~4.1 |
| H-5 (CH₂) | ~3.2 |
| H-6 (CH₂) | ~3.9 |
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Fragmentation Pattern: Electron Impact (EI) mass spectrometry is expected to show a prominent molecular ion peak (M⁺) at m/z 137. The fragmentation pattern will likely involve the cleavage of the tetrahydropyrazine ring and loss of small neutral molecules.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization source (e.g., EI, ESI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range.
-
Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.
Therapeutic Potential as Kinase Inhibitors
The pyrazolo[1,5-a]pyrazine scaffold is a well-established pharmacophore in the development of kinase inhibitors for cancer therapy.[3] Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[4]
Mechanism of Action
Pyrazolo[1,5-a]pyrazine derivatives often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[3] This blockade of signal transduction can lead to the inhibition of cancer cell proliferation and induction of apoptosis.
Caption: Mechanism of action of pyrazolo[1,5-a]pyrazine-based kinase inhibitors.
Target Kinases
Derivatives of the pyrazolo[1,5-a]pyrimidine and related scaffolds have shown inhibitory activity against a range of kinases, including:
-
Tropomyosin receptor kinases (Trks): Trk inhibitors are effective in treating cancers with NTRK gene fusions.[2]
-
Janus kinases (JAKs): JAK inhibitors are used in the treatment of myelofibrosis and other hematological malignancies.
-
Epidermal Growth Factor Receptor (EGFR): EGFR inhibitors are a mainstay in the treatment of non-small cell lung cancer.[3]
In Vitro Kinase Inhibition Assay Protocol
This protocol provides a general framework for assessing the inhibitory activity of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine against a target kinase.
Materials:
-
Purified recombinant target kinase
-
Substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)[7]
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the kinase enzyme. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction. Incubate for a specific time (e.g., 60 minutes) at room temperature.
-
Stop Reaction and Detection: Stop the reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity).
Conclusion and Future Directions
2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine represents a valuable chemical entity with significant potential in drug discovery, particularly in the realm of oncology. Its synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed using modern analytical techniques. The pyrazolo[1,5-a]pyrazine core is a proven scaffold for the development of potent and selective kinase inhibitors.
Future research should focus on the optimization of the synthetic route to allow for the generation of a diverse library of analogues. Structure-activity relationship (SAR) studies will be crucial in identifying derivatives with improved potency, selectivity, and pharmacokinetic properties. Further investigation into the specific kinase targets of 2-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine and its derivatives will pave the way for their potential clinical development as novel anti-cancer agents.
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